molecular formula C7H6ClO2PS B14373519 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione CAS No. 90907-35-0

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione

Cat. No.: B14373519
CAS No.: 90907-35-0
M. Wt: 220.61 g/mol
InChI Key: QGXRBZJENGKDNY-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is an organophosphorus compound characterized by a benzodioxaphosphole ring system with a chlorine and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of 2-chloro-5-methylphenol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodioxaphosphole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione exerts its effects involves interactions with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The benzodioxaphosphole ring system provides structural stability and influences the compound’s reactivity. Molecular pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylaniline: Another chlorinated aromatic compound with different functional groups.

    5-Chloro-2-methylene-1,3,3-trimethylindoline: A compound with a similar chlorine substitution but different ring structure.

Uniqueness

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to its benzodioxaphosphole ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

90907-35-0

Molecular Formula

C7H6ClO2PS

Molecular Weight

220.61 g/mol

IUPAC Name

2-chloro-5-methyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole

InChI

InChI=1S/C7H6ClO2PS/c1-5-2-3-6-7(4-5)10-11(8,12)9-6/h2-4H,1H3

InChI Key

QGXRBZJENGKDNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OP(=S)(O2)Cl

Origin of Product

United States

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